molecular formula C21H20N4O3S B4203069 4-(2,5-DIOXO-1-PYRROLIDINYL)-N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE

4-(2,5-DIOXO-1-PYRROLIDINYL)-N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE

Cat. No.: B4203069
M. Wt: 408.5 g/mol
InChI Key: PSRZHENSZSRXNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-DIOXO-1-PYRROLIDINYL)-N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE: is a complex organic compound that features a benzimidazole core substituted with a propylthio group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-DIOXO-1-PYRROLIDINYL)-N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the propylthio group: This step involves the nucleophilic substitution of a halogenated benzimidazole derivative with propylthiol.

    Attachment of the benzamide moiety: The final step involves coupling the substituted benzimidazole with 4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the propylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinyl ring, potentially converting them to alcohols.

    Substitution: The benzimidazole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

4-(2,5-DIOXO-1-PYRROLIDINYL)-N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound is not fully elucidated, but it is believed to interact with specific molecular targets in cells. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. The propylthio group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Thioether-containing compounds: Molecules such as thioethers in various pharmaceuticals.

    Benzamide derivatives: Compounds like sulpiride, used as antipsychotic agents.

Uniqueness

What sets 4-(2,5-DIOXO-1-PYRROLIDINYL)-N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE apart is its combination of a benzimidazole core with a propylthio group and a benzamide moiety, which may confer unique biological activities and chemical properties not seen in other similar compounds.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(6-propylsulfanyl-1H-benzimidazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-2-11-29-15-7-8-16-17(12-15)23-21(22-16)24-20(28)13-3-5-14(6-4-13)25-18(26)9-10-19(25)27/h3-8,12H,2,9-11H2,1H3,(H2,22,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRZHENSZSRXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,5-DIOXO-1-PYRROLIDINYL)-N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
4-(2,5-DIOXO-1-PYRROLIDINYL)-N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
4-(2,5-DIOXO-1-PYRROLIDINYL)-N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE
Reactant of Route 4
4-(2,5-DIOXO-1-PYRROLIDINYL)-N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
4-(2,5-DIOXO-1-PYRROLIDINYL)-N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE
Reactant of Route 6
4-(2,5-DIOXO-1-PYRROLIDINYL)-N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.